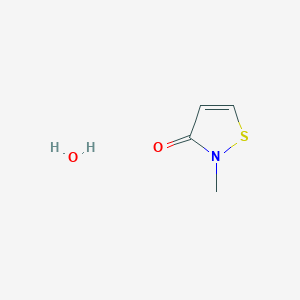

2-methyl-1,2-thiazol-3-one;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methylisothiazol-3(2H)-one hydrate (50% H2O) is a chemical compound known for its antimicrobial properties. It is commonly used as a preservative in various industrial and consumer products to prevent the growth of bacteria and fungi. This compound is a derivative of isothiazolinone, a class of heterocyclic compounds containing sulfur and nitrogen.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylisothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-mercaptopropionaldehyde with an oxidizing agent to form the isothiazolone ring. The reaction conditions often require a solvent such as acetonitrile and a catalyst like hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 2-Methylisothiazol-3(2H)-one hydrate involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization processes to achieve the desired concentration and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methylisothiazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to its thiol precursor.

Substitution: It can undergo nucleophilic substitution reactions where the nitrogen or sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetonitrile, methanol, water.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted isothiazolones depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Agent

Methylisothiazolinone is extensively used in pharmaceutical formulations as a preservative due to its ability to inhibit the growth of bacteria and fungi. It is particularly effective in aqueous solutions, making it suitable for liquid medications and topical creams. The compound has been studied for potential use in new antimicrobial therapies, especially in formulations that require extended shelf life without compromising efficacy.

Case Study: Antimicrobial Efficacy

Research has demonstrated that methylisothiazolinone can effectively reduce microbial contamination in various pharmaceutical products. In a controlled study, formulations containing methylisothiazolinone showed a significant decrease in bacterial counts compared to control samples without the compound, underscoring its role as a preservative .

Cosmetic and Personal Care Products

Preservative Functionality

In the cosmetics industry, 2-methyl-1,2-thiazol-3-one;hydrate is widely incorporated into products such as shampoos, lotions, and creams to prevent microbial spoilage. Its effectiveness at low concentrations allows manufacturers to maintain product integrity while ensuring safety for consumers.

Data Table: Common Cosmetic Products Containing Methylisothiazolinone

| Product Type | Application | Concentration Range (%) |

|---|---|---|

| Shampoos | Antimicrobial agent | 0.01 - 0.1 |

| Moisturizers | Preservative | 0.01 - 0.5 |

| Sunscreens | Stability enhancer | 0.01 - 0.1 |

Industrial Applications

Biocide in Industrial Formulations

Methylisothiazolinone is utilized in various industrial applications including paints, coatings, adhesives, and metalworking fluids. It serves as a biocide to prevent microbial growth in these products, which can otherwise lead to spoilage and reduced performance.

Case Study: Paint Preservation

In industrial settings, methylisothiazolinone has been shown to effectively control microbial contamination in water-based paints. A study indicated that paints treated with this compound exhibited longer shelf life and maintained their quality over time compared to untreated samples .

Agricultural Uses

Fungicide and Algaecide

In agriculture, methylisothiazolinone is employed as a fungicide and algaecide in various formulations aimed at protecting crops from fungal infections and algal blooms in irrigation systems.

Data Table: Agricultural Applications of Methylisothiazolinone

| Application Type | Target Organism | Use Concentration (%) |

|---|---|---|

| Crop Protection | Fungi (e.g., Fusarium spp.) | 0.05 - 0.15 |

| Water Treatment | Algae | 0.01 - 0.1 |

Mécanisme D'action

The antimicrobial activity of 2-Methylisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets the thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular functions. This results in the death of the microbial cells.

Comparaison Avec Des Composés Similaires

2-Methylisothiazol-3(2H)-one is part of the isothiazolinone family, which includes other compounds such as:

- 5-Chloro-2-methyl-3(2H)-isothiazolone

- 2-Methyl-4-isothiazolin-3-one

Uniqueness

Compared to its analogs, 2-Methylisothiazol-3(2H)-one is less potent but has a broader spectrum of activity against various microorganisms. Its hydrate form (50% H2O) makes it more soluble and easier to handle in aqueous formulations.

Activité Biologique

2-Methyl-1,2-thiazol-3-one;hydrate (CAS No. 2089381-44-0) is a compound recognized for its significant biological activity, particularly its antimicrobial properties. This article provides a comprehensive overview of its biological activities, synthesis, mechanisms of action, and relevant case studies.

This compound is a derivative of isothiazolinone, a class of heterocyclic compounds containing nitrogen and sulfur. The compound typically appears as a hydrate form containing approximately 50% water. Its molecular formula is C4H5NOS, and it has a molecular weight of 115.16 g/mol. The compound's structure includes a thiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

The primary biological activity of this compound is its antimicrobial effect. It exhibits efficacy against a wide range of bacteria and fungi, making it valuable in various applications including pharmaceuticals, cosmetics, and industrial products.

The antimicrobial action of this compound is primarily attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. It targets thiol groups in proteins, leading to enzyme inactivation and subsequent cellular dysfunction, ultimately resulting in microbial cell death.

Applications in Industry

This compound is widely used as a biocide and preservative in several industries:

- Pharmaceuticals: Used as a preservative in formulations to prevent microbial contamination.

- Cosmetics: Acts as an antimicrobial agent in personal care products.

- Industrial Products: Employed in paints, coatings, adhesives, and paper products to control microbial growth.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Common Uses |

|---|---|---|

| 2-Methylisothiazol-3(2H)-one | High | Preservative in cosmetics |

| 5-Chloro-2-methylisothiazolone | Higher | Industrial biocide |

| 2-Methyl-4-isothiazolin-3-one | Moderate | Antifungal agent |

Compared to its analogs like 5-chloro-2-methylisothiazolone (CMIT), this compound has a broader spectrum but lower potency against specific microorganisms .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Antibacterial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values around 8 µg/mL .

- Biofilm Inhibition : Research indicated that this compound effectively inhibited biofilm formation in various bacterial strains below its MIC levels .

- Toxicological Assessment : The Environmental Protection Agency (EPA) classified methylisothiazolinone (related compounds) as highly toxic upon acute exposure but noted manageable risks with proper handling procedures .

Safety and Regulatory Considerations

While this compound is effective as an antimicrobial agent, it poses certain safety risks. The compound is classified as toxic if inhaled or ingested and can cause skin burns and eye damage. Therefore, appropriate safety measures must be implemented when handling this compound in industrial settings .

Propriétés

IUPAC Name |

2-methyl-1,2-thiazol-3-one;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS.H2O/c1-5-4(6)2-3-7-5;/h2-3H,1H3;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAJSAKLJLEPQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CS1.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.